molecular formula C16H16O4S B1438587 2-[(3-Phenylpropyl)sulfonyl]benzoic acid CAS No. 1041528-06-6

2-[(3-Phenylpropyl)sulfonyl]benzoic acid

Cat. No. B1438587
CAS RN: 1041528-06-6
M. Wt: 304.4 g/mol
InChI Key: DJIZDGXYGMMKGY-UHFFFAOYSA-N
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Description

“2-[(3-Phenylpropyl)sulfonyl]benzoic acid” is a chemical compound with the molecular formula C16H16O4S . It falls under the category of organic compounds known as benzoic acids, which are carboxylic acids containing a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzoic acid moiety (a benzene ring attached to a carboxylic acid group) and a phenylpropylsulfonyl group (a benzene ring attached to a propyl chain, which is attached to a sulfonyl group). The exact structure would depend on the positions of these groups on the benzene rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzoic acid derivatives generally have relatively high melting points due to the strong intermolecular forces present in these compounds .

Scientific Research Applications

Medicinal Chemistry and Drug Design

2-[(3-Phenylpropyl)sulfonyl]benzoic acid: is a compound that can be pivotal in the field of medicinal chemistry. It’s a potential building block for synthesizing pharmacologically active molecules. Its sulfonyl and benzoic acid groups can interact with various biological targets, which may lead to the development of new therapeutic agents. Researchers can modify its structure to enhance its interaction with specific proteins or enzymes, tailoring drugs to treat a wide range of diseases .

Analytical Chemistry

In analytical chemistry, 2-[(3-Phenylpropyl)sulfonyl]benzoic acid could be used as a standard or reagent in chromatographic methods and mass spectrometry. Its unique structure allows it to serve as a reference compound for identifying and quantifying similar compounds in complex mixtures, which is essential in pharmaceutical quality control and environmental analysis .

Biopharma Production

This compound may have applications in biopharmaceutical manufacturing. It could be involved in the synthesis of drug intermediates or as a precursor for active pharmaceutical ingredients (APIs). The sulfonyl group, in particular, is a common moiety in many drugs and could be crucial in the production of sulfonamide-based pharmaceuticals .

Organic Synthesis

2-[(3-Phenylpropyl)sulfonyl]benzoic acid: can act as an intermediate in organic synthesis. Its benzoic acid moiety can undergo various reactions, such as esterification or amidation, making it a versatile compound for constructing complex organic molecules. This can be particularly useful in synthesizing new materials or chemicals with specific desired properties .

Safety and Precautionary Research

The safety profile of 2-[(3-Phenylpropyl)sulfonyl]benzoic acid is also an area of interest. Understanding its reactivity and stability under different conditions is crucial for handling and storage. Research into its precautionary measures can lead to safer laboratory practices and inform regulatory guidelines for its use in various applications .

Environmental Impact Studies

Lastly, studying the environmental impact of 2-[(3-Phenylpropyl)sulfonyl]benzoic acid is important. Determining its biodegradability, toxicity, and potential accumulation in ecosystems can help assess its environmental footprint. This research is vital for developing sustainable practices for the use and disposal of chemical compounds .

Mechanism of Action

The mechanism of action of this compound is not known as it seems to be a novel or less-studied compound. Benzoic acid derivatives are often used in the pharmaceutical industry, and their mechanisms of action can vary widely depending on the specific compound .

properties

IUPAC Name

2-(3-phenylpropylsulfonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4S/c17-16(18)14-10-4-5-11-15(14)21(19,20)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIZDGXYGMMKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCS(=O)(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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